molecular formula C7H3Cl5S B041897 Pentachlorothioanisole CAS No. 1825-19-0

Pentachlorothioanisole

Cat. No.: B041897
CAS No.: 1825-19-0
M. Wt: 296.4 g/mol
InChI Key: LGZZJTIUEJNNKV-UHFFFAOYSA-N
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Description

Pentachlorothioanisole is an organosulfur compound with the molecular formula C7H3Cl5S. It is also known by other names such as methyl pentachlorophenyl sulfide and pentachloro (methylthio)benzene . This compound is characterized by the presence of five chlorine atoms and a methylthio group attached to a benzene ring. It is primarily used in the preparation of arenethiols and arenethiolates, which are important in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentachlorothioanisole can be synthesized through the chlorination of thioanisole. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature to ensure the selective chlorination of the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is carried out in a chlorination reactor where thioanisole is exposed to chlorine gas under controlled conditions. The product is then purified through distillation or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Pentachlorothioanisole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pentachlorothioanisole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of pentachlorothioanisole involves its interaction with various molecular targets. It can act as an electrophile due to the presence of multiple chlorine atoms, making it reactive towards nucleophiles. The methylthio group can also participate in redox reactions, contributing to its overall reactivity. The exact molecular pathways and targets are still under investigation, but it is known to interact with enzymes and other proteins in biological systems .

Comparison with Similar Compounds

Pentachlorothioanisole can be compared with other similar compounds such as:

    Pentachlorophenol: Both compounds contain five chlorine atoms, but pentachlorophenol has a hydroxyl group instead of a methylthio group.

    Pentachloronitrobenzene: This compound has a nitro group instead of a methylthio group.

    Pentachloroaniline: It contains an amino group instead of a methylthio group

Uniqueness: this compound is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity compared to other pentachlorinated benzene derivatives. This makes it valuable in specific industrial and research applications .

Properties

IUPAC Name

1,2,3,4,5-pentachloro-6-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H3Cl5S/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZZJTIUEJNNKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3042263
Record name Pentachlorothioanisole
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Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to pale brown solid; [MSDSonline]
Record name Pentachlorophenyl methyl sulfide
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CAS No.

1825-19-0
Record name Pentachlorothioanisole
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Record name Pentachlorophenyl methyl sulfide
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Record name Pentachlorothioanisole
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Record name Pentachloro(methylthio)benzene
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Record name PENTACHLOROTHIOANISOLE
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Record name PENTACHLOROPHENYL METHYL SULFIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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